molecular formula C18H22N2O3S2 B3019583 N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 1008243-80-8

N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No. B3019583
CAS RN: 1008243-80-8
M. Wt: 378.51
InChI Key: BORKIIQZECPNOD-UHFFFAOYSA-N
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Description

N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a compound that appears to be related to a class of molecules that are structurally characterized by the presence of an isoquinoline carboxamide moiety. This structural fragment is significant in the realm of medicinal chemistry, particularly in the development of HIV protease inhibitors. The tert-butyl group and the thiophen-2-ylsulfonyl moiety suggest modifications that could potentially impact the molecule's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps that include the formation of C-N bonds. For instance, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction that involves sp2 C-H functionalization of styrenes and quinolines or isoquinolines. This process leads to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . Although the specific synthesis of N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is not explicitly described in the provided papers. However, the structure likely includes a dihydro-isoquinoline ring, which is a saturated version of the isoquinoline system, and a tert-butyl group attached to the nitrogen atom of the carboxamide. The presence of a thiophen-2-ylsulfonyl group suggests additional complexity and possible electronic effects due to the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving the tert-butyl group and isoquinoline carboxamide derivatives have been explored to some extent. For example, derivatives of N-tert-butyldecahydro-3-isoquinoline carboxamide have been prepared through alkylation reactions using different alkylating agents. The aldehyde of the dimethylacetal derivative was also prepared by reaction with BBr3 in CH2Cl2 . These reactions indicate that the tert-butyl group and the carboxamide moiety can undergo further chemical transformations, which could be relevant for the modification of N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide.

Physical and Chemical Properties Analysis

Mechanism of Action

Target of Action

The primary target of this compound, also known as SU-11652 , is the Calcium/calmodulin-dependent protein kinase type 1G . This kinase plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.

Mode of Action

SU-11652 acts as a tyrosine kinase inhibitor . It binds to the active site of the kinase, preventing the transfer of phosphate groups to the substrate proteins. This inhibition disrupts the signaling pathways regulated by the kinase, leading to changes in cellular processes.

properties

IUPAC Name

N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-18(2,3)19-17(21)15-11-13-7-4-5-8-14(13)12-20(15)25(22,23)16-9-6-10-24-16/h4-10,15H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORKIIQZECPNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

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